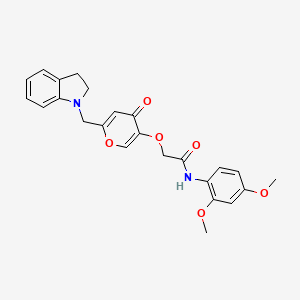

N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group attached to an acetamide core. The molecule also features a 4-oxo-4H-pyran ring substituted with an indolin-1-ylmethyl group at position 6, connected via an ether linkage.

Properties

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-29-17-7-8-19(22(12-17)30-2)25-24(28)15-32-23-14-31-18(11-21(23)27)13-26-10-9-16-5-3-4-6-20(16)26/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCREVUTLRNYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indolinylmethyl Intermediate: This step involves the reaction of indole with formaldehyde and a secondary amine to form the indolinylmethyl group.

Synthesis of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.

Coupling Reaction: The indolinylmethyl intermediate is then coupled with the pyran ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final Acylation: The final step involves the acylation of the coupled product with 2,4-dimethoxyphenylacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indolinylmethyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to a hydroxyl group.

Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Hydroxylated pyran derivatives.

Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzyme activity, cell signaling pathways, and gene expression.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the available literature on its synthesis, biological activities, and potential mechanisms of action.

Synthesis and Characterization

The compound can be synthesized through various chemical reactions involving indole derivatives and pyran-based scaffolds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide. For instance, a series of indole derivatives have shown significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) with IC50 values in the low micromolar range.

These compounds display a mechanism likely involving the inhibition of key signaling pathways associated with cell proliferation and survival.

The proposed mechanisms include:

- Inhibition of Tyrosine Kinases : Compounds similar to N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide may inhibit tyrosine kinases such as CDK2, which are crucial for cell cycle progression.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties that may contribute to their overall therapeutic effects by reducing oxidative stress in cells.

Case Studies

A case study involving a related compound demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer. The study reported a significant reduction in tumor volume compared to control groups treated with standard chemotherapy agents.

Q & A

Q. Critical Parameters :

- Temperature control (e.g., 0–5°C for sensitive steps) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Solvent selection (DMF, acetonitrile) to stabilize intermediates and improve reaction efficiency .

How is the purity and structural integrity of the compound confirmed in academic research?

Basic Question

A combination of analytical techniques is required:

NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions, indolinylmethyl protons) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.

HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) .

Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight and fragmentation patterns .

Advanced Tip : Use X-ray crystallography for absolute configuration determination if crystals are obtainable .

How can researchers optimize low yields during the condensation step involving indolin-1-ylmethyl intermediates?

Advanced Question

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC) to improve efficiency .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

Temperature Gradients : Gradual heating (25°C → 60°C) to balance reaction rate and decomposition .

Protecting Groups : Temporarily protect reactive sites (e.g., indoline NH) to prevent undesired side products .

Data Contradiction Example : If yields vary between batches, analyze byproducts via LC-MS to identify degradation pathways .

What strategies resolve contradictory spectroscopic data during structural elucidation?

Advanced Question

Contradictions (e.g., unexpected NMR shifts) require systematic validation:

Cross-Technique Validation : Compare NMR data with IR (carbonyl stretches) and UV-Vis (chromophore absorption) .

Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and match experimental data .

Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to trace ambiguous signals in crowded spectra .

Case Study : A mismatched NOESY correlation might indicate rotational isomerism, resolved by variable-temperature NMR .

How are molecular docking studies designed to predict the compound’s interaction with biological targets?

Advanced Question

Target Selection : Prioritize enzymes/receptors with structural homology to known pyran/pyrimidine-binding proteins (e.g., kinases) .

Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize force fields for sulfur and acetamide groups .

Validation :

- Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

- Perform MD simulations (100 ns) to assess binding stability .

Q. Key Metrics :

- Binding energy (ΔG < -8 kcal/mol suggests strong interaction).

- Hydrogen-bond interactions with catalytic residues (e.g., Asp/Glu in active sites) .

What analytical workflows are recommended for stability testing under physiological conditions?

Advanced Question

pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24–72 hours .

Oxidative Stress : Add H₂O₂ (0.1–1 mM) to simulate in vivo oxidative environments .

Metabolite Profiling : Use LC-HRMS to identify hydrolysis products (e.g., free acetamide or pyran derivatives) .

Basic Question

Solvent Systems : Use DMSO stock solutions (<1% final concentration) to avoid cytotoxicity .

Surfactants : Add Tween-80 or cyclodextrins to improve aqueous solubility .

Salt Forms : Synthesize hydrochloride or sodium salts for ionizable groups .

Q. Advanced Optimization :

- Conduct co-solvency studies (e.g., PEG-400/water mixtures) to identify optimal delivery vehicles .

What in vitro assays are most suitable for preliminary biological activity screening?

Basic Question

Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

Antimicrobial Activity : Broth microdilution (MIC determination) against Gram+/Gram- strains .

Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced Design :

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves (IC₅₀ calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.